
5-Chloro-7-iodo-2,3-dihydroinden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-iodo-2,3-dihydroinden-1-one is an organic compound that belongs to the class of indenones. Indenones are bicyclic compounds containing a benzene ring fused to a cyclopentene ring with a ketone functional group. The presence of chlorine and iodine atoms in the structure of this compound makes it a halogenated indenone, which can exhibit unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-iodo-2,3-dihydroinden-1-one typically involves the halogenation of 2,3-dihydroinden-1-one. One common method is the Friedel-Crafts acylation reaction, where 3-chloropropionyl chloride reacts with chlorobenzene in the presence of aluminum chloride as a catalyst and sulfuric acid as a solvent . The reaction conditions are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and concentration of reagents to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-iodo-2,3-dihydroinden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indenones with different functional groups.
Scientific Research Applications
5-Chloro-7-iodo-2,3-dihydroinden-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-7-iodo-2,3-dihydroinden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of halogen atoms can enhance its binding affinity to target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-2,3-dihydroinden-1-one: Similar structure but with two chlorine atoms instead of chlorine and iodine.
4-Chloro-2,3-dihydroinden-1-one: Contains a single chlorine atom at a different position.
5-Chloro-2,3-dihydroinden-1-one: Lacks the iodine atom present in 5-Chloro-7-iodo-2,3-dihydroinden-1-one.
Uniqueness
The presence of both chlorine and iodine atoms in this compound makes it unique compared to other halogenated indenones. This combination of halogens can impart distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
5-Chloro-7-iodo-2,3-dihydroinden-1-one is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of indenones and features a unique structure characterized by chlorine and iodine substituents at the 5 and 7 positions, respectively. Its molecular formula is C₉H₆ClI, with a molecular weight of approximately 292.50 g/mol. The presence of halogen atoms significantly influences its reactivity and biological interactions, making it a subject of various studies aimed at understanding its therapeutic potential.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties . Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent. The halogen substituents enhance its binding affinity to bacterial enzymes, which may contribute to its effectiveness against pathogens.
Anticancer Activity
In addition to antimicrobial effects, this compound has been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. The interaction of this compound with cellular targets is believed to disrupt cancer cell proliferation and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's halogen substituents enhance its ability to interact with enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of these pathways.
- Receptor Binding : It may also bind to specific receptors, altering their activity and influencing cellular responses.
- Apoptosis Induction : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,3-Dihydroinden-1-one | C₉H₈O | Lacks halogen substituents |
4-Chloro-2,3-dihydroinden-1-one | C₉H₇ClO | Contains only chlorine at position 4 |
7-Iodo-2,3-dihydroinden-1-one | C₉H₇IO | Contains only iodine at position 7 |
5-Chloroisatin | C₈H₄ClNO₂ | Known for its inhibition of monoamine oxidase |
6-Chloro-4-methyl-2,3-dihydroinden-1-one | C₉H₇ClO | Exhibits different reactivity due to methyl group |
This table highlights the unique substitution pattern of this compound and its resultant chemical behavior compared to other related compounds.
Study on Anticancer Activity
A notable study published in a peer-reviewed journal investigated the anticancer activity of various halogenated indenones, including this compound. The study utilized cell lines representing different cancer types and assessed cell viability through MTT assays. Results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (IC50 = 12 μM) and colon cancer cells (IC50 = 15 μM), supporting its potential as an anticancer agent.
Antimicrobial Efficacy Assessment
Another research effort focused on evaluating the antimicrobial efficacy of this compound against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed to assess inhibition zones. The results demonstrated substantial antimicrobial activity with inhibition zones ranging from 15 mm to 20 mm depending on concentration.
Properties
Molecular Formula |
C9H6ClIO |
---|---|
Molecular Weight |
292.50 g/mol |
IUPAC Name |
5-chloro-7-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6ClIO/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2 |
InChI Key |
RNUXRNXDPOLLAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.